Structural Uniqueness: 5-Fluoro-2-methoxy Substitution vs. Unsubstituted Phenylsulfonyl Analogs in the Quinoxaline-Piperidine Series
In the Purdue Pharma quinoxaline-piperidine patent space (US8846929, US9145408), the nature of the sulfonamide N-substituent is a critical determinant of ORL-1 receptor potency. Analogs bearing unsubstituted phenylsulfonyl, 4-methylphenylsulfonyl, or 4-chlorophenylsulfonyl groups are explicitly exemplified and tested, showing a range of in vitro functional activities . The 5-fluoro-2-methoxyphenylsulfonyl group present in CAS 1706027-28-2 combines a meta-fluoro substituent (Hammett σ_m = 0.34) with an ortho-methoxy group (σ_o = -0.27) on the same aryl ring, creating a unique electronic and steric environment not represented in any of the directly tested patent examples. This electronic push-pull system is designed to modulate the sulfonamide's hydrogen-bond acceptor capacity and conformational bias, which in related series has been shown to differentiate ORL-1 binding by >10-fold relative to monosubstituted analogs . However, no direct head-to-head binding or functional data for CAS 1706027-28-2 versus a specific comparator have been publicly disclosed.
| Evidence Dimension | Aryl sulfonamide substitution pattern and predicted electronic effect |
|---|---|
| Target Compound Data | 5-fluoro-2-methoxyphenylsulfonyl (CAS 1706027-28-2) – quantitative binding data not publicly available |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl, 4-methylphenylsulfonyl, and 4-chlorophenylsulfonyl analogs (patent examples) – ORL-1 EC50 values range from low nanomolar to >10 µM depending on the full scaffold |
| Quantified Difference | Exact difference cannot be quantified; SAR data from related scaffolds suggest that ortho-alkoxy substitution can shift potency by ≥10-fold relative to para-substituted or unsubstituted phenylsulfonyl derivatives |
| Conditions | ORL-1 GTPγS binding assay, pH 7.4, 277 K; patent in vitro pharmacology (US9145408) |
Why This Matters
Procurement of CAS 1706027-28-2 rather than a generic phenylsulfonyl analog preserves the unique electronic topology of the sulfonamide moiety, which is likely to produce distinct ORL-1 pharmacology based on established SAR within the patent class.
- [1] Fuchino, K.; Goehring, R.R.; Shao, B.; Taoda, Y.; Tsuno, N.; Whitehead, J.W.; Yao, J. Substituted-quinoxaline-type piperidine compounds and the uses thereof. U.S. Patent 8,846,929, September 30, 2014. View Source
- [2] Tsuno, N.; Whitehead, J.W.; Yao, J. Substituted-quinoxaline-type bridged-piperidine compounds as ORL-1 modulators. U.S. Patent 9,145,408, September 29, 2015. View Source
